molecular formula C10H16O B1582330 2,10-Epoxypinane CAS No. 6931-54-0

2,10-Epoxypinane

Cat. No. B1582330
CAS RN: 6931-54-0
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-UHFFFAOYSA-N
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Description

2,10-Epoxypinane is a clear, colorless liquid with an herbal type odor . It is a useful research chemical and has been used as a fragrance agent .


Synthesis Analysis

The synthesis of 2,10-Epoxypinane can be achieved through the epoxidation of α-pinene . A highly effective catalytic method involves using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst . The procedure involves stirring the substrate, NaHCO3, and acetone at 0°C, with the dropwise addition of an aqueous solution of Oxone . The yield of 2,10-Epoxypinane can reach up to 85.4% .


Molecular Structure Analysis

The molecular formula of 2,10-Epoxypinane is C10H16O . The molecular weight is 152.233 Da . The structure of 2,10-Epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .


Chemical Reactions Analysis

The primary chemical reaction involving 2,10-Epoxypinane is its formation from the epoxidation of α-pinene . The reaction exhibits good chemical selectivity and produces few byproducts .


Physical And Chemical Properties Analysis

2,10-Epoxypinane is a clear, colorless liquid . It has a density of 1.0±0.1 g/cm3 , a boiling point of 202.1±0.0 °C at 760 mmHg , and a flash point of 54.4±15.3 °C .

Scientific Research Applications

  • Application in Green Chemistry

    • Field : Green Chemistry
    • Summary : 2,3-Epoxypinane, a derivative of alpha-pinene, has significant economic value. It is used in the epoxidation of alpha-pinene, a process catalyzed by Salen transition metal complexes .
    • Methods : A heterogeneous microcrystalline cellulosic Salen complex is developed using a facile method. This complex displays superior catalytic activities in the epoxidation of alpha-pinene .
    • Results : The catalyst maintains excellent catalytic activity and selectivity after being used six times when using O2 and the co-oxidant .
  • Application in Catalytic Epoxidation

    • Field : Catalytic Chemistry
    • Summary : 2,10-Epoxypinane can be synthesized from β-pinene using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst .
    • Methods : The structure of 2,10-epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
    • Results : The paper does not provide specific results or outcomes .
  • Application in Synthesis of Epoxypinane

    • Field : Organic Chemistry
    • Summary : 2,3-Epoxypinane is the main product of the epoxidation of alpha-pinene .
    • Methods : The process involves the use of silicotungstic acid and peracetic acid. The reaction time is 2.5 hours .
    • Results : Under optimum conditions, the yield of 2,3-epoxypinane reached 90.30% .
  • Application in Consumer Electronics

    • Field : Consumer Electronics
    • Summary : A highly effective catalytic method for the epoxidation of β-pinene to 2,10-epoxypinane using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst has been described .
    • Methods : The structure of 2,10-epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
    • Results : The paper does not provide specific results or outcomes .
  • Application in Fragrance Industry

    • Field : Fragrance Industry
    • Summary : 2,10-Epoxypinane is used as a fragrance agent and has an herbal type odor .
    • Methods : The specific methods of application in the fragrance industry are not provided .
    • Results : The paper does not provide specific results or outcomes .
  • Application in Synthesis of Epoxypinane

    • Field : Organic Chemistry
    • Summary : 2,3-Epoxypinane is the main product of the epoxidation of alpha-pinene .
    • Methods : The process involves the use of silicotungstic acid and peracetic acid. The reaction time is 2.5 hours .
    • Results : Under optimum conditions, the yield of 2,3-epoxypinane reached 90.30% .
  • Application in Green Chemistry

    • Field : Green Chemistry
    • Summary : 2,3-Epoxypinane, a derivative of alpha-pinene, has significant economic value. It is used in the epoxidation of alpha-pinene, a process catalyzed by Salen transition metal complexes .
    • Methods : A heterogeneous microcrystalline cellulosic Salen complex is developed using a facile method. This complex displays superior catalytic activities in the epoxidation of alpha-pinene .
    • Results : The catalyst maintains excellent catalytic activity and selectivity after being used six times when using O2 and the co-oxidant .
  • Application in Consumer Electronics

    • Field : Consumer Electronics
    • Summary : A highly effective catalytic method for the epoxidation of β-pinene to 2,10-epoxypinane using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst has been described .
    • Methods : The structure of 2,10-epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
    • Results : The paper does not provide specific results or outcomes .
  • Application in Fragrance Industry

    • Field : Fragrance Industry
    • Summary : 2,10-Epoxypinane is used as a fragrance agent and has an herbal type odor .
    • Methods : The specific methods of application in the fragrance industry are not provided .
    • Results : The paper does not provide specific results or outcomes .

Safety And Hazards

2,10-Epoxypinane may cause eye irritation, chemical conjunctivitis, corneal damage, skin irritation, dermatitis, and cyanosis of the extremities . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is classified as having acute toxicity (Inhalation) Category 3 .

properties

IUPAC Name

6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAABAEPHHZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863962
Record name Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,10-Epoxypinane

CAS RN

6931-54-0
Record name β-Pinene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6931-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-
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Record name Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,10-epoxypinane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Material I was used in the procedure described in example 11 in acetonitrile and it was observed that after 2 h of reaction time, the conversion was less than 23% and selectivity for myrtanal was 53%.
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Synthesis routes and methods II

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
N Bluthe, J Ecoto, M Fetizon, S Lazare - Journal of the Chemical …, 1980 - pubs.rsc.org
The nucleophilic attack of pin-2(10)-ene–mercury(II) complex systems by water results in the opening of the four-membered ring leading to an allylic organomercury(II) derivative (11) …
Number of citations: 19 pubs.rsc.org
H Xiangwen, S Baoguo, X Jianchun… - 2011 International …, 2011 - ieeexplore.ieee.org
This paper describes a highly effective catalytic method for epoxidation of β-pinene to 2,10-epoxypinane using potassium peroxomonosulfate (Oxone) as oxidant and acetone as catalyst…
Number of citations: 1 ieeexplore.ieee.org
E Dansted - 1968 - ir.canterbury.ac.nz
The stereochemistry of a number of (2,3)-, (2,10)- and (2,3,10)- substituted pinanes has been established. Hydroxylation of α-pinene with permanganate gave 10β-pinane-2,3α-diol, …
Number of citations: 0 ir.canterbury.ac.nz
VS Joshi, S Dev - Tetrahedron, 1977 - Elsevier
Rearrangement of methyldialkyl-substituted oxiranes to the corresponding allylic secondary alcohols with active Al 2 O 3 is accompanied by carbonium ion rearrangements. The effect …
Number of citations: 37 www.sciencedirect.com
XH Xu, YY Wang, FP Zheng, T Zhang… - 2015 International …, 2015 - atlantis-press.com
Epoxides are important intermediates in organic synthesis, ketone-hydrogen peroxide was a clean and efficient catalytic oxidant for the epoxidation of olefins. Eleven ketone-hydrogen …
Number of citations: 1 www.atlantis-press.com
EFSA Panel on Additives and Products or … - EFSA …, 2023 - Wiley Online Library
Following a request from the European Commission, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion …
Number of citations: 6 efsa.onlinelibrary.wiley.com
GD Brown - Molecules, 2010 - mdpi.com
The Chinese medicinal plant Artemisia annua L. (Qinghao) is the only known source of the sesquiterpene artemisinin (Qinghaosu), which is used in the treatment of malaria. Artemisinin …
Number of citations: 383 www.mdpi.com
S Vellur, P Pavadai, E Babkiewicz… - Molecules, 2023 - mdpi.com
The present study investigated the antioxidant potential of aqueous methanolic extracts of Hemidesmus indicus (L.) R.Br., followed by a pharmacoinformatics-based screening of novel …
Number of citations: 4 www.mdpi.com
Q Li, Z Feng, X Li - JOURNAL OF NATURAL SCIENCE-HUNAN NORMAL …, 2005
Number of citations: 0
Q Li, D Yin, C Yan - ACTA SCIENTIARUM …, 2000 - HUNAN SHIFAN DAXUE ZIRAN …
Number of citations: 0

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